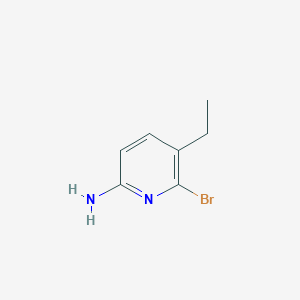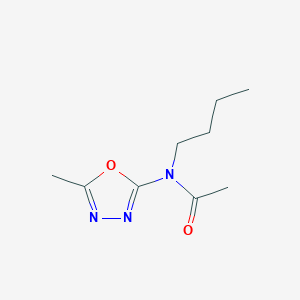![molecular formula C11H9N3S B12930384 Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- CAS No. 96911-77-2](/img/structure/B12930384.png)
Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea with acetone and 3-pyridinecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathway Modulation: It affects signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring fused to an imidazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
96911-77-2 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-6-14-7-10(13-11(14)15-8)9-3-2-4-12-5-9/h2-7H,1H3 |
InChI Key |
OONYAICUGGUCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methanone](/img/structure/B12930317.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)


![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)



